molecular formula C25H33N3O4 B2824052 2-((4-benzylpiperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one CAS No. 898440-31-8

2-((4-benzylpiperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one

Cat. No.: B2824052
CAS No.: 898440-31-8
M. Wt: 439.556
InChI Key: BAMGLCVETGFANY-UHFFFAOYSA-N
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Description

2-((4-Benzylpiperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one is a complex organic compound that features a pyranone core with piperazine and piperidine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-benzylpiperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyranone Core: The pyranone core can be synthesized through a condensation reaction involving a suitable diketone and an aldehyde under acidic conditions.

    Introduction of Piperazine and Piperidine Groups: The piperazine and piperidine groups are introduced via nucleophilic substitution reactions. Benzylpiperazine and methylpiperidine are reacted with the pyranone intermediate in the presence of a base such as sodium hydride or potassium carbonate.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This step may require a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine nitrogen atoms, forming N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the pyranone ring, potentially converting them to alcohols.

    Substitution: The benzyl and methyl groups on the piperazine and piperidine rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenated reagents like bromoalkanes or iodoalkanes in the presence of a base.

Major Products

    Oxidation: N-oxides of the piperazine and piperidine rings.

    Reduction: Alcohol derivatives of the pyranone core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it a versatile intermediate.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for therapeutic development.

Medicine

In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. Studies are conducted to evaluate its efficacy and safety in preclinical and clinical trials.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((4-benzylpiperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The piperazine and piperidine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Benzylpiperazin-1-yl)methyl)-4H-pyran-4-one: Lacks the piperidine substituent, which may affect its biological activity.

    5-(2-(4-Methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one: Lacks the piperazine substituent, potentially altering its interaction with biological targets.

    2-((4-Benzylpiperazin-1-yl)methyl)-5-(2-oxoethoxy)-4H-pyran-4-one: Lacks the methyl group on the piperidine ring, which may influence its chemical reactivity and biological properties.

Uniqueness

The presence of both piperazine and piperidine rings in 2-((4-benzylpiperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one provides a unique combination of structural features that can enhance its binding affinity and specificity for certain biological targets. This dual functionality makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4/c1-20-7-9-28(10-8-20)25(30)19-32-24-18-31-22(15-23(24)29)17-27-13-11-26(12-14-27)16-21-5-3-2-4-6-21/h2-6,15,18,20H,7-14,16-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMGLCVETGFANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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